Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride

Description

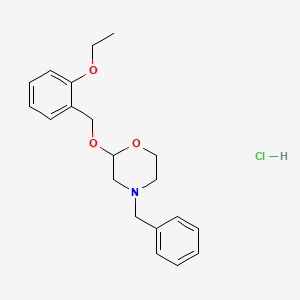

Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride is a morpholine derivative characterized by a benzyl group at the 4-position and a substituted ethoxybenzyloxy moiety at the 2-position. This compound is synthesized via nucleophilic substitution and ether condensation reactions, often involving intermediates like 4-benzyl-2-(chloromethyl)morpholine . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

CAS No. |

89220-85-9 |

|---|---|

Molecular Formula |

C20H26ClNO3 |

Molecular Weight |

363.9 g/mol |

IUPAC Name |

4-benzyl-2-[(2-ethoxyphenyl)methoxy]morpholine;hydrochloride |

InChI |

InChI=1S/C20H25NO3.ClH/c1-2-22-19-11-7-6-10-18(19)16-24-20-15-21(12-13-23-20)14-17-8-4-3-5-9-17;/h3-11,20H,2,12-16H2,1H3;1H |

InChI Key |

QPSJYFSSSWUUTO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1COC2CN(CCO2)CC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride typically involves the reaction of 4-benzylmorpholine with 2-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group typically yields benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine .

Scientific Research Applications

Medicinal Chemistry

Neurological Disorders:

This compound has been identified as a promising lead for developing pharmaceuticals aimed at treating neurological disorders. Its structural characteristics enable it to interact effectively with biological targets, potentially leading to the development of novel therapeutic agents for conditions such as depression, anxiety, and pain management.

Monoamine Transporter Regulation:

Research indicates that morpholine derivatives can act as serotonin and norepinephrine reuptake inhibitors. This activity is particularly relevant for treating disorders where monoamine transporters play a crucial role, such as attention deficit hyperactivity disorder (ADHD), fibromyalgia, and urinary incontinence. The compound's ability to inhibit the reuptake of these neurotransmitters suggests its utility in managing these conditions .

Chemical Research

Synthetic Organic Chemistry:

Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride can participate in various chemical reactions due to its nucleophilic properties. It is capable of undergoing hydrolysis and coupling reactions, which are essential for synthesizing complex organic molecules. This versatility makes it valuable in synthetic organic chemistry for creating new compounds with desired properties.

Case Study: Structure-Activity Relationship (SAR) Studies

In a series of studies focused on optimizing the efficacy of morpholine derivatives, researchers explored the impact of different substituents on the morpholine ring. These studies revealed that modifications could enhance binding affinity at opioid receptors (MOR, DOR), which are critical for pain management therapies. The findings suggest that specific structural changes can lead to improved metabolic stability and therapeutic efficacy .

Pharmacological Insights

Opioid Receptor Interaction:

The compound has been studied for its binding affinity to various opioid receptors. Data indicate that certain derivatives exhibit high potency and efficacy as agonists at the mu-opioid receptor, which is vital for pain relief without the addictive properties commonly associated with traditional opioids . The research highlights the potential for developing non-addictive analgesics through careful structural modifications.

Mechanism of Action

The mechanism of action of Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, the benzyl and ethoxybenzyl groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include compounds with variations in the benzyl, alkoxy, or aryl substituents on the morpholine scaffold. Below is a comparative analysis:

Physicochemical Properties

- Hydrochloride Salts : Most analogs (e.g., PMHCl, 4-benzyl derivatives) form hydrochloride salts to improve aqueous solubility .

- Conformational Stability : The twist angle between phenyl and morpholine rings varies (e.g., 72° in target compound analogs vs. 77–94° in PMHCl derivatives), influencing receptor binding .

Biological Activity

Morpholine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride is a specific morpholine derivative that has been studied for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

- Molecular Formula : C19H23NO3

- SMILES Notation : COC1=CC=C(C=C1)COC2CN(CCO2)CC3=CC=CC=C3

- InChIKey : WCOWYUDKOPLQIM-UHFFFAOYSA-N

The structure of the compound features a morpholine ring substituted with a benzyl group and an ethoxybenzyl ether, which may influence its interaction with biological targets.

Antioxidant Properties

Research has indicated that morpholine derivatives exhibit significant antioxidant activity. For instance, compounds containing the morpholine structure have demonstrated high scavenging activity against reactive oxygen species (ROS), which is crucial in preventing oxidative stress-related diseases. The radical formation and electron-donating ability of the morpholine nitrogen contribute to this activity .

Anticancer Activity

Several studies have explored the anticancer potential of morpholine derivatives. For example, a recent investigation highlighted that certain morpholine-based compounds induce apoptosis in cancer cells by modulating key signaling pathways. The mechanism involves the inhibition of cell proliferation and the triggering of cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Morpholine derivatives have also shown promise as antimicrobial agents. Studies suggest that these compounds exhibit inhibitory effects against various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic processes. This activity is particularly relevant in the context of rising antibiotic resistance .

The biological activities of morpholine derivatives are often attributed to their ability to interact with specific molecular targets:

- Receptor Binding : Some morpholines act as ligands for various receptors, including those involved in cancer signaling pathways.

- Enzyme Inhibition : Morpholines may inhibit enzymes critical for tumor growth or microbial survival, thereby exerting their therapeutic effects.

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

A study conducted on a series of morpholine derivatives demonstrated that modifications to the benzyl substituent significantly enhanced cytotoxicity against breast cancer cells. The most potent derivative showed an IC50 value in the low micromolar range . -

Antioxidant Activity Assessment :

A comparative analysis using DPPH and ABTS assays revealed that certain morpholine derivatives exhibited antioxidant capacities greater than traditional antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative damage .

Q & A

Q. What are the optimal synthetic routes for preparing Morpholine, 4-benzyl-2-((2-ethoxybenzyl)oxy)-, hydrochloride, and what intermediates are critical?

Methodological Answer: The synthesis typically involves sequential alkylation and etherification steps. For example:

Intermediate Preparation : Start with 2-ethoxybenzyl alcohol (CAS 27478-34-8, ) as a key precursor. React with morpholine derivatives under Mitsunobu or nucleophilic substitution conditions to introduce the ether linkage.

Benzylation : Introduce the 4-benzyl group via Friedel-Crafts alkylation or palladium-catalyzed coupling, ensuring regioselectivity .

Salt Formation : Treat the free base with HCl in anhydrous ethanol to form the hydrochloride salt .

Critical Intermediates :

- 2-Ethoxybenzyl chloride (or bromide) for ether formation.

- 4-Benzylmorpholine precursor (e.g., CAS EN300-315899, ).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, ethoxy group at δ 1.3–1.5 ppm) .

- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ expected at m/z ~400) and purity (>95% by area normalization) .

- X-ray Crystallography : Resolves stereochemistry of the morpholine ring and ether linkages (if single crystals are obtainable) .

Q. How do solubility and stability profiles impact experimental design for this compound?

Methodological Answer:

- Solubility : The hydrochloride salt improves aqueous solubility (tested in PBS at pH 7.4), but it remains sparingly soluble in nonpolar solvents. Use DMSO for stock solutions, with sonication to avoid aggregation .

- Stability : Store at 2–8°C under argon to prevent hydrolysis of the ethoxy group. Monitor degradation via TLC (silica gel, chloroform:methanol 9:1) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Acute Toxicity : Wear nitrile gloves and eye protection; LD50 data for similar morpholine hydrochlorides suggest moderate toxicity (oral rat LD50 ~500 mg/kg) .

- Carcinogenicity Risk : Classified as a potential carcinogen (IARC Group 2B) due to structural analogs. Use fume hoods and avoid inhalation of powdered forms .

Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) or fractional distillation for intermediates .

- Reaction Optimization : Ensure stoichiometric control in benzylation steps to minimize byproducts (e.g., diaryl ethers) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the ethoxybenzyl moiety in nucleophilic substitutions?

Methodological Answer:

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

Q. How can the compound’s sigma receptor binding affinity be experimentally validated?

Methodological Answer:

Q. What analytical methods optimize quantification of trace impurities (e.g., residual solvents)?

Methodological Answer:

Q. How do structural modifications (e.g., replacing ethoxy with methoxy) affect pharmacological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.